PGH2 vs. PGG2 and PGE2: Endoperoxide-Dependent Potency in Vascular Smooth Muscle Contraction
Prostaglandin H2 demonstrates markedly superior contractile activity on superfused rabbit aorta strips compared to both its immediate biosynthetic precursor prostaglandin G2 (PGG2) and the downstream product prostaglandin E2 (PGE2) [1]. The activity differential is attributable to the presence of the intact endoperoxide bridge in PGH2, which is essential for high-affinity TP receptor activation.
| Evidence Dimension | Vasoconstrictor potency (fold-activity relative to PGE2) |
|---|---|
| Target Compound Data | 100-450 times more active than PGE2 |
| Comparator Or Baseline | PGG2: 50-200 times more active than PGE2; PGE2: baseline = 1× |
| Quantified Difference | PGH2 is approximately 2- to 2.25-fold more potent than PGG2 (upper range comparison: 450× vs. 200×); PGH2 is 100-450× more potent than PGE2 |
| Conditions | Superfused rabbit aorta strip preparation |
Why This Matters
This quantifies PGH2‘s superior potency relative to both its precursor and a major downstream product, establishing its unique value for experiments requiring maximal endogenous TP receptor activation.
- [1] Hamberg M, Svensson J, Samuelsson B. Isolation and structure of two prostaglandin endoperoxides that cause platelet aggregation. Proc Natl Acad Sci U S A. 1974;71(2):345-349. View Source
